1,1'-(Benzene-1,4-diyldimethanediyl)bis(3-nitrobenzene)
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Overview
Description
1,1’-(Benzene-1,4-diyldimethanediyl)bis(3-nitrobenzene) is an organic compound characterized by the presence of two nitrobenzene groups connected through a benzene ring with methylene linkers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Benzene-1,4-diyldimethanediyl)bis(3-nitrobenzene) typically involves the reaction of 1,4-bis(bromomethyl)benzene with 3-nitrobenzene in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 1,1’-(Benzene-1,4-diyldimethanediyl)bis(3-nitrobenzene).
Chemical Reactions Analysis
Types of Reactions
1,1’-(Benzene-1,4-diyldimethanediyl)bis(3-nitrobenzene) undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents.
Oxidation: The methylene linkers can be oxidized to form carbonyl groups using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, suitable solvents like ethanol or water.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: Formation of 1,1’-(Benzene-1,4-diyldimethanediyl)bis(3-aminobenzene).
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of 1,1’-(Benzene-1,4-diyldimethanediyl)bis(3-nitrobenzaldehyde).
Scientific Research Applications
1,1’-(Benzene-1,4-diyldimethanediyl)bis(3-nitrobenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-(Benzene-1,4-diyldimethanediyl)bis(3-nitrobenzene) involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methylene linkers provide structural flexibility, allowing the compound to fit into different binding sites.
Comparison with Similar Compounds
Similar Compounds
1,1’-(Biphenyl-4,4’-diyl)bis(3-nitrobenzene): Similar structure but with a biphenyl core instead of a benzene ring.
1,1’-(Benzene-1,4-diyldimethanediyl)bis(4-nitrobenzene): Similar structure but with nitro groups at the para position.
Uniqueness
1,1’-(Benzene-1,4-diyldimethanediyl)bis(3-nitrobenzene) is unique due to its specific arrangement of nitro groups and methylene linkers, which confer distinct chemical and biological properties
Properties
CAS No. |
60191-43-7 |
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Molecular Formula |
C20H16N2O4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-nitro-3-[[4-[(3-nitrophenyl)methyl]phenyl]methyl]benzene |
InChI |
InChI=1S/C20H16N2O4/c23-21(24)19-5-1-3-17(13-19)11-15-7-9-16(10-8-15)12-18-4-2-6-20(14-18)22(25)26/h1-10,13-14H,11-12H2 |
InChI Key |
LBDZBXXXDRBZDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC2=CC=C(C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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